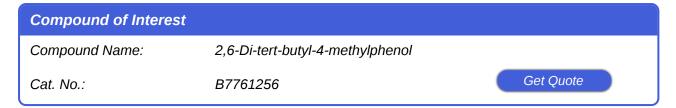


Physicochemical Properties of 2,6-Di-tert-butyl-4-methylphenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized for its antioxidant properties.[1][2] It is a lipophilic (fat-soluble) organic compound that functions as a terminating agent, suppressing autoxidation by converting peroxy radicals to hydroperoxides.[1][2] This guide provides an in-depth overview of the core physicochemical properties of BHT, detailed experimental protocols for their determination, and a visualization of its mechanism of action and related signaling pathways.

Physicochemical Data

The fundamental physicochemical properties of **2,6-Di-tert-butyl-4-methylphenol** are summarized in the tables below.

Table 1: General and Physical Properties



Property	Value
Molecular Formula	C15H24O
Molecular Weight	220.35 g/mol
Appearance	White to yellowish crystalline solid[3]
Odor	Faint, characteristic phenolic odor
Melting Point	69-73 °C
Boiling Point	265 °C at 760 mmHg
Density	1.048 g/cm³ at 20 °C
Vapor Pressure	<0.01 mmHg at 20 °C
Flash Point	127 °C (Closed cup)
Autoignition Temperature	470 °C (878 °F)

Table 2: Solubility and Partitioning Properties

Property	Value
Water Solubility	Insoluble (approx. 0.6 mg/L at 25 °C)
Solubility in Organic Solvents	Soluble in ethanol, acetone, benzene, toluene, ether, isopropanol, methanol, and vegetable oils.
LogP (Octanol-Water Partition Coefficient)	5.10
рКа	~11.2

Table 3: Spectroscopic Data



Technique	Key Data
UV-Vis Absorbance (in Ethanol)	λmax at 278 nm
Infrared (IR) Spectroscopy (KBr pellet)	Major peaks at \sim 3630 cm $^{-1}$ (O-H stretch, sharp), 2850-2960 cm $^{-1}$ (C-H stretch), \sim 1431 cm $^{-1}$ (C=C aromatic stretch), \sim 1230 cm $^{-1}$ (C-O stretch)
¹ H NMR (CDCl ₃ , 300 MHz)	δ ~1.4 (s, 18H, -C(CH ₃) ₃), ~2.3 (s, 3H, -CH ₃), ~5.0 (s, 1H, -OH), ~7.0 (s, 2H, Ar-H)
¹³ C NMR (CDCl₃, 75.5 MHz)	δ ~21.0 (Ar-CH ₃), ~30.3 (C(CH ₃) ₃), ~34.3 (Ar-C(CH ₃) ₃), ~115.6 (Ar-C), ~125.8 (Ar-C), ~135.7 (Ar-C), ~152.2 (Ar-C-OH)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Melting Point (USP <741>)

Objective: To determine the temperature at which the crystalline solid BHT transitions to a liquid state.

Methodology:

- Apparatus: A capillary melting point apparatus.
- Sample Preparation: A small quantity of finely powdered BHT is packed into a capillary tube to a height of 2-3 mm.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.



- The heating rate is then slowed to 1-2°C per minute.
- The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting) are recorded. The range between these two temperatures is the melting range. For BHT, the congealing temperature is also a key parameter and is specified in the USP monograph to be not lower than 69.2°C, corresponding to a purity of not less than 99.0%.

Determination of Solubility (OECD Guideline 105)

Objective: To determine the water solubility of BHT.

Methodology:

- Apparatus: Flasks with stoppers, a mechanical shaker, a constant temperature bath, and an analytical instrument for quantification (e.g., HPLC-UV).
- Procedure (Flask Method):
 - An excess amount of BHT is added to a known volume of water in a flask.
 - The flask is tightly stoppered and agitated in a mechanical shaker at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
 - After agitation, the mixture is allowed to stand to let undissolved material settle.
 - A sample of the supernatant is carefully withdrawn, filtered or centrifuged to remove any solid particles, and then analyzed for BHT concentration using a validated analytical method.

Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107 - Shake Flask Method)

Objective: To determine the ratio of the concentration of BHT in n-octanol to its concentration in water at equilibrium.

Methodology:



 Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for quantification.

Procedure:

- n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- A known amount of BHT is dissolved in the n-octanol phase.
- A measured volume of the BHT-in-octanol solution is mixed with a measured volume of the water phase in a centrifuge tube.
- The tube is shaken until equilibrium is reached (a few minutes to several hours).
- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of BHT in both the n-octanol and water phases is determined by a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
 phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this
 value. This method is suitable for substances with a LogP between -2 and 4.

Spectroscopic Analysis

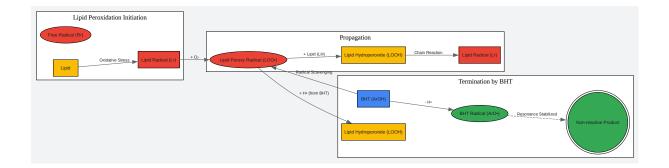
- UV-Visible Spectroscopy: A solution of BHT in a suitable solvent (e.g., ethanol) is prepared at a known concentration. The absorbance is measured over the UV-Vis range (typically 200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.
- Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of BHT is mixed with
 potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using
 an FTIR spectrometer. The positions of the absorption bands are used to identify the
 functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of BHT is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on an NMR



spectrometer. The chemical shifts (δ), splitting patterns, and integration values are used to elucidate the structure of the molecule.

Signaling Pathways and Mechanisms of Action Antioxidant Mechanism: Radical Scavenging

The primary function of BHT is as a chain-breaking antioxidant. It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxy radicals, thereby neutralizing them and terminating the free radical chain reaction of lipid peroxidation. The resulting BHT radical is relatively stable due to resonance delocalization and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new radical chains.



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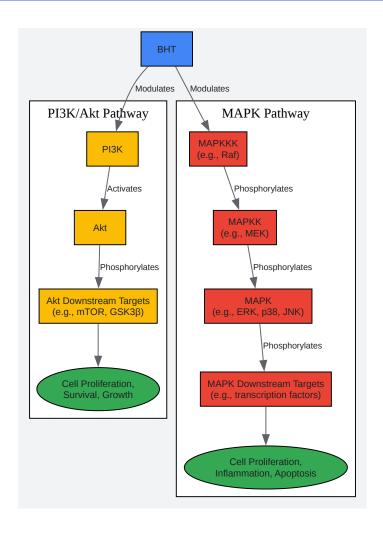
Caption: BHT's radical scavenging mechanism.

Cellular Signaling Pathways

BHT has been shown to modulate several intracellular signaling pathways, which may contribute to both its beneficial and potential adverse effects.

 PI3K/Akt and MAPK Pathways: Studies have indicated that BHT can influence the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. The specific effects of BHT on these pathways can be cell-type and contextdependent.



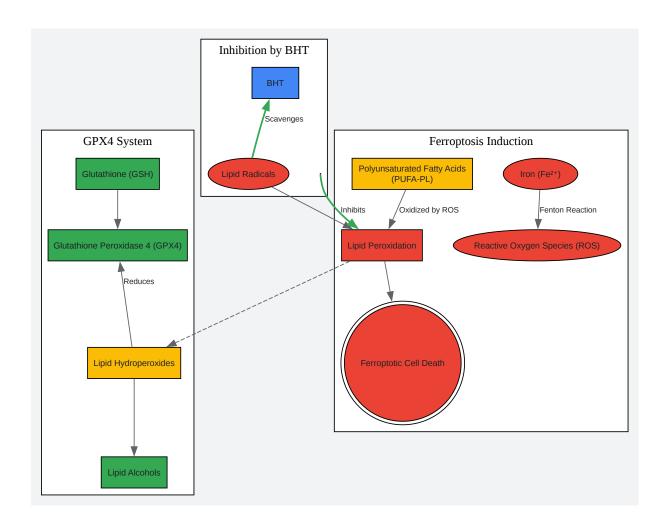


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Caption: BHT's influence on PI3K/Akt and MAPK pathways.

 Ferroptosis Pathway: Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. As a potent lipophilic antioxidant, BHT can inhibit ferroptosis by scavenging lipid radicals and preventing lipid peroxidation, a key event in this cell death pathway.





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Caption: BHT's role in the ferroptosis pathway.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of **2,6-Di-tert-butyl-4-methylphenol**, along with standardized experimental protocols for their determination. The visualization of its primary antioxidant mechanism and its interaction with key cellular signaling pathways offers valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for its effective and safe application in various fields.

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